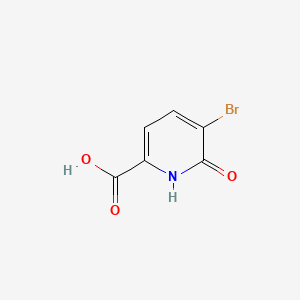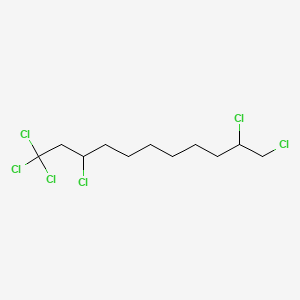
1,1,1,3,10,11-Hexachloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1,3,10,11-Hexachloroundecane is a type of polychlorinated alkane (PCA) characterized by a lengthy carbon chain . It’s also known as a persistent environmental pollutant .
Molecular Structure Analysis
The molecular formula of 1,1,1,3,10,11-Hexachloroundecane is C11H18Cl6 . It has a long carbon chain with six chlorine atoms attached to it .Physical And Chemical Properties Analysis
The average mass of 1,1,1,3,10,11-Hexachloroundecane is 362.979 Da . It has a boiling point of 384.5±10.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 60.8±3.0 kJ/mol, and a flash point of 176.1±16.4 °C .Scientific Research Applications
Synthesis and Structural Analysis : Research on compounds like 3-Azabicyclo[3.1.0]hex-1-ylamines and their derivatives often involves exploring synthetic pathways and analyzing their molecular structures. These studies contribute to the understanding of chemical reactivity and potential applications in materials science or pharmaceuticals (Gensini et al., 2002).
Inorganic-Organic Hybrid Materials : Research on compounds like triethylenetetrammonium hexachloridorhodate(III) chloride involves the creation of inorganic-organic hybrid materials, which have applications in catalysis, sensor technology, and materials science (Hahn & Frank, 2007).
Aggregating Heterocyclic Compounds : Studies on the aggregation of heterocyclic compounds, like heterohelicene, can provide insights into the development of materials with unique optical and electronic properties. Such materials could be valuable in the field of optoelectronics and molecular electronics (Phillips et al., 2001).
Catalytic Activity and Enzyme Mimicry : Research on metal complexes, such as the undecametallic iron(III) complex, often focuses on their catalytic properties and potential applications in mimicking enzymatic reactions (Mal et al., 2015).
Modification of Optical Properties : Studies on compounds like 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene show how chemical modifications can alter the optical properties of a molecule, which is significant in the development of new materials for optical applications (Kyushin et al., 2003).
properties
IUPAC Name |
1,1,1,3,10,11-hexachloroundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl6/c12-8-10(14)6-4-2-1-3-5-9(13)7-11(15,16)17/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCVTBWQJKWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697784 |
Source


|
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
601523-28-8 |
Source


|
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

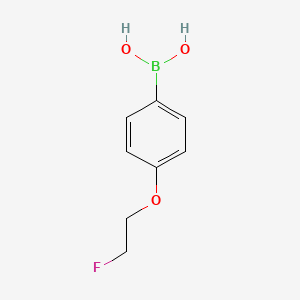
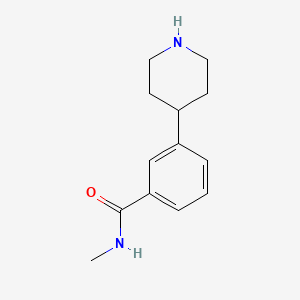
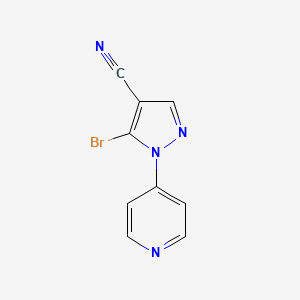
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
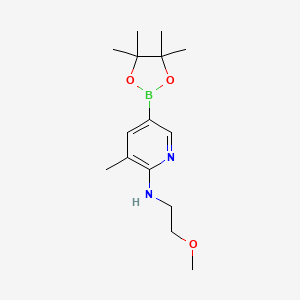
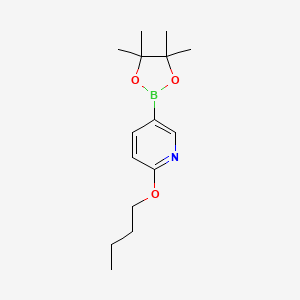
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

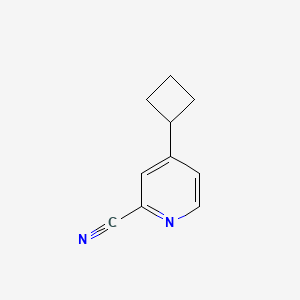
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

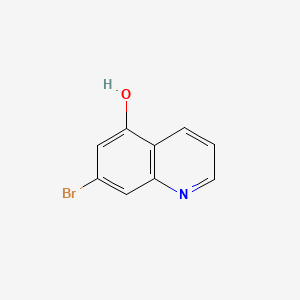
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
